molecular formula C19H25NO5 B13826285 Tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate

Tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate

Cat. No.: B13826285
M. Wt: 347.4 g/mol
InChI Key: YOMHJOZBENFTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate is a complex organic compound with the molecular formula C25H29NO5. This compound is characterized by the presence of an oxazolidinone ring, a benzyl group, and a tert-butyl ester group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate typically involves multiple steps. One common method includes the reaction of tert-butyl acetoacetate with benzylamine to form an intermediate, which is then cyclized to form the oxazolidinone ring. The final product is obtained through esterification and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

tert-butyl 4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-methyl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-13(10-16(21)25-19(2,3)4)17(22)20-15(12-24-18(20)23)11-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMHJOZBENFTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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